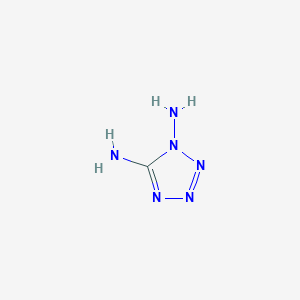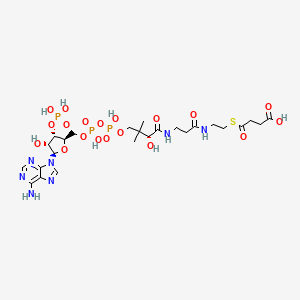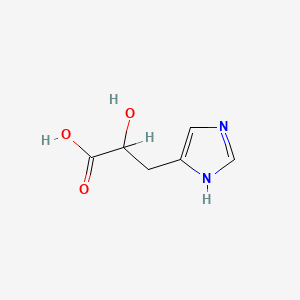
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride
Overview
Description
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride is a coordination compound that features gold(I) as the central metal ion coordinated to two 1,2-bis(diphenylphosphino)ethane ligands and one chloride ion This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride typically involves the reaction of gold(I) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the gold(I) ion. The general reaction can be represented as follows:
AuCl+(Ph2PCH2CH2PPh2)→[Au(Ph2PCH2CH2PPh2)2]Cl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ligand can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions often use solvents like dichloromethane or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Formation of gold(III) complexes.
Reduction: Regeneration of gold(I) complexes.
Substitution: Formation of new gold(I) complexes with different ligands.
Scientific Research Applications
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroamination and hydroarylation.
Biology: Investigated for its cytotoxic properties and potential as an anticancer agent.
Medicine: Studied for its ability to produce DNA-protein cross-links and DNA strand breaks, making it a candidate for cancer therapy.
Industry: Utilized in the synthesis of other coordination compounds and as a homogeneous catalyst in industrial processes.
Mechanism of Action
The mechanism by which Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride exerts its effects involves the interaction of the gold(I) center with biological molecules. The compound can form stable complexes with proteins and DNA, leading to the inhibition of macromolecular synthesis. This results in cytotoxic effects, particularly in cancer cells. The stability of the compound in the presence of thiols and its ability to form complexes with copper(II) ions also contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,2-bis(diphenylphosphino)ethane)nickel(II) chloride
- Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)
- Dichloro(1,2-bis(diphenylphosphino)ethane)digold(I)
Uniqueness
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride is unique due to its high stability and specific reactivity patterns. Unlike its nickel and palladium counterparts, the gold(I) complex exhibits distinct cytotoxic properties and potential applications in cancer therapy. Its ability to form stable complexes with biological molecules and its resistance to oxidation make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.Au.ClH/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-20H,21-22H2;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADDOZUGAJXMGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48AuClP4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
47895-18-1 (Parent) | |
| Record name | Gold(1+), bis(1,2-ethanediylbis(diphenylphosphine)-P,P')-, chloride, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019624670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90941397 | |
| Record name | Gold(1+) chloride--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19624-67-0 | |
| Record name | Gold(1+), bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]-, chloride (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19624-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold(1+), bis(1,2-ethanediylbis(diphenylphosphine)-P,P')-, chloride, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019624670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(1+) chloride--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















